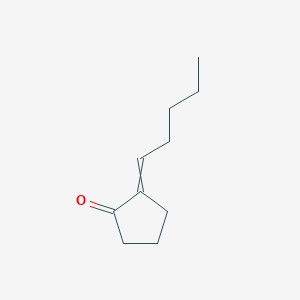

2-Pentylidenecyclopentan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pentylidenecyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKUNNFZLUCEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041821 | |

| Record name | 2-Pentylidenecyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16424-35-4 | |

| Record name | 2-Pentylidenecyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16424-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentylidenecyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016424354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-pentylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylidenecyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylidenecyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentylidenecyclopentan-1-one and Its Isomers

This technical guide provides a comprehensive overview of 2-pentylidenecyclopentan-1-one and its key isomers, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the structural formulas, physicochemical properties, and synthetic methodologies, presenting quantitative data in structured tables and outlining experimental protocols.

Structural Formulas and Isomerism

This compound is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₆O. The core structure consists of a cyclopentanone ring with a pentylidene group attached to the second carbon. The presence of the exocyclic double bond gives rise to geometric isomerism, resulting in (E) and (Z) isomers. Furthermore, positional isomers exist where the pentyl group is attached to the cyclopentanone ring in different configurations.

The most common and synthetically relevant isomers include:

-

This compound: Exists as (E) and (Z) geometric isomers. The (E) isomer is generally the more stable and predominant product in many synthetic routes.

-

2-Pentyl-2-cyclopenten-1-one: A positional isomer where the double bond is endocyclic.

-

2-Pentylcyclopentan-1-one: The saturated analog, which does not possess a double bond in the ring or the side chain.[1]

Physicochemical Properties of Isomers

The physicochemical properties of these isomers vary based on their structural differences. The following table summarizes the available quantitative data for easy comparison.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| (E)-2-Pentylidenecyclopentan-1-one | 16424-35-4 | C₁₀H₁₆O | 152.24 | No data available | No data available | No data available |

| 2-Pentyl-2-cyclopenten-1-one | 25564-22-1 | C₁₀H₁₆O | 152.23 | 114-116 (at 15 mmHg)[2][3][4] | 0.921 (at 25 °C)[2][3] | 1.473[2][3][4] |

| 2-Pentylcyclopentan-1-one | 4819-67-4 | C₁₀H₁₈O | 154.25 | 216-217 (at 760 mmHg)[5] | No data available | No data available |

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound is the base-catalyzed aldol condensation of cyclopentanone and valeraldehyde.[6]

Materials and Equipment

-

Cyclopentanone

-

Valeraldehyde

-

Sodium hydroxide (or other suitable base)

-

Solvent (e.g., methanol, ethanol, or m-xylene)[6]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

General Procedure for Aldol Condensation

-

Reaction Setup: A solution of sodium hydroxide in methanol (e.g., 10%) is prepared.[7] In a round-bottom flask equipped with a magnetic stirrer, cyclopentanone and the solvent are added.

-

Addition of Reactants: The sodium hydroxide solution is added dropwise to the mixture of cyclopentanone and solvent. Subsequently, valeraldehyde is added dropwise to the reaction mixture. To optimize the yield of the cross-condensation product, an excess of cyclopentanone is often used.[6]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, typically ranging from a few hours to overnight.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator.

-

Characterization: The crude product is purified by vacuum distillation to yield this compound. The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via aldol condensation.

References

- 1. 2-Pentylcyclopentan-1-one | C10H18O | CID 20959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-pentyl-2-cyclopenten-1-one | CAS#:25564-22-1 | Chemsrc [chemsrc.com]

- 3. 2-PENTYL-2-CYCLOPENTEN-1-ONE | 25564-22-1 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-pentyl cyclopentanone, 4819-67-4 [thegoodscentscompany.com]

- 6. d-nb.info [d-nb.info]

- 7. isca.me [isca.me]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-2-pentylidenecyclopentanone

Introduction: (2E)-2-pentylidenecyclopentanone is an α,β-unsaturated ketone, a class of organic compounds valuable as intermediates in the synthesis of biologically active molecules and fine chemicals, particularly in the fragrance and pharmaceutical industries. Its synthesis is a classic example of carbon-carbon bond formation, and its characterization relies on standard spectroscopic techniques to confirm its structure and purity. This guide provides a detailed overview of its synthesis via Aldol condensation and a comprehensive summary of its characterization data.

Synthesis of (2E)-2-pentylidenecyclopentanone

The most common and effective method for synthesizing (2E)-2-pentylidenecyclopentanone is the Claisen-Schmidt condensation, a type of Aldol condensation, between cyclopentanone and valeraldehyde (pentanal). The reaction involves the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated system of (2E)-2-pentylidenecyclopentanone.

The reaction can be catalyzed by either acids or bases, with heterogeneous catalysts being favored for their ease of separation and reusability.[1] Various catalytic systems have been explored to optimize yield and selectivity.

Data Presentation: Synthesis Parameters

The efficiency of the Aldol condensation is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from different catalytic systems.

| Catalyst System | Reactant Molar Ratio (Cyclopentanone:Valeraldehyde) | Temperature (°C) | Time (h) | Conversion (%) | Yield / Selectivity (%) | Reference |

| Hydrotalcite (Mg/Al = 3:1) | 5:1 | 80 | 11 | 93 | 90 (Selectivity) | [2] |

| FeO–MgO (Deposition Precipitation) | Cyclopentanone as solvent | 130 | 4 | - | 66 (Yield) | [3][4] |

| Amorphous Aluminosilicate | Excess Cyclopentanone | 130 | 2 | 31 | 91 (Selectivity) | [1] |

Experimental Protocol: Synthesis via Hydrotalcite Catalysis

This protocol is based on the highly selective method described by Xu et al.[2].

1. Catalyst Preparation (Mg-Al Hydrotalcite):

-

Solution A: Dissolve 25.6 g (0.10 mol) of Mg(NO₃)₂·6H₂O and 12.1 g (0.033 mol) of Al(NO₃)₃·9H₂O in 100 mL of deionized water.

-

Solution B: Dissolve 10.7 g (0.2675 mol) of NaOH and 7.4 g (0.0698 mol) of Na₂CO₃ in 100 mL of deionized water.

-

Coprecipitation: Add Solution A dropwise into Solution B under vigorous stirring at room temperature. Maintain the pH of the mixture at approximately 10.

-

Aging: Age the resulting slurry at 65°C for 18 hours.

-

Washing and Drying: Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry at 100°C overnight.

-

Calcination: Calcine the dried powder at 773 K (500°C) to obtain the active catalyst.

2. Aldol Condensation Reaction:

-

In a reaction vessel, combine cyclopentanone, valeraldehyde (in a 5:1 molar ratio), and the prepared hydrotalcite catalyst.

-

Heat the mixture to 80°C and stir continuously. For optimal selectivity, valeraldehyde can be added slowly into the reactor containing cyclopentanone and the catalyst.[3]

-

Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically complete within 11 hours.

-

Upon completion, cool the mixture to room temperature.

3. Product Isolation and Purification:

-

Separate the heterogeneous catalyst from the reaction mixture by filtration.

-

Remove the excess cyclopentanone and any unreacted starting materials under reduced pressure (rotary evaporation).

-

The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure (2E)-2-pentylidenecyclopentanone.

Characterization

Following synthesis and purification, the identity and purity of (2E)-2-pentylidenecyclopentanone are confirmed using a suite of analytical techniques.

Experimental Protocols: Characterization Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): A sample is injected into a GC equipped with a suitable capillary column (e.g., DB-5MS). The GC oven temperature is programmed to separate the components of the mixture. The separated components then enter the mass spectrometer, which is operated in electron ionization (EI) mode, to generate a mass spectrum for identification.[5]

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). Both ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [6] |

| Molecular Weight | 152.24 g/mol | [6] |

| Physical Description | Colorless liquid with a jasmine-like, creamy aroma | [7] |

| Density | 0.890 - 0.915 g/cm³ | [7] |

| Refractive Index | 1.465 - 1.472 | [7] |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺: m/z 152. Key fragments may arise from α-cleavage or McLafferty rearrangement. | [7][8] |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~2950-2850 (C-H stretch), ~1710 (C=O stretch, conjugated), ~1650 (C=C stretch) | [2][3][7] |

| ¹³C NMR (CDCl₃, ppm) | Predicted: ~200-210 (C=O), ~130-150 (alkene C=C), ~15-40 (aliphatic C) | [7] |

| ¹H NMR (CDCl₃, ppm) | Predicted: ~6.0-7.0 (vinylic H), ~2.0-2.5 (allylic H), ~0.9-2.0 (aliphatic H) |

Visualization of Workflows

Synthesis Workflow

Caption: Aldol condensation pathway for the synthesis of (2E)-2-pentylidenecyclopentanone.

Characterization Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 2,5-Dibenzylidenecyclopentanone | C19H16O | CID 5377539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. english.gyig.cas.cn [english.gyig.cas.cn]

- 6. 2-Methylcyclopentanone(1120-72-5) 13C NMR spectrum [chemicalbook.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 2-Pentanone(107-87-9) 13C NMR spectrum [chemicalbook.com]

Physical and chemical properties of 2-Pentylidenecyclopentan-1-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Pentylidenecyclopentan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physical and Chemical Properties

This compound is an α,β-unsaturated ketone. Its core structure consists of a cyclopentanone ring with a pentylidene group attached at the alpha position. The exocyclic double bond is in conjugation with the carbonyl group, which significantly influences the molecule's reactivity.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.24 g/mol | [1] |

| Boiling Point | 92-93 °C at 2 Torr | Not specified in search results |

| Melting Point | Not available | [2] |

| Density (Predicted) | 1.001 ± 0.06 g/cm³ | Not specified in search results |

| Solubility | Not available | |

| Appearance | Not specified | |

| CAS Number | 16424-35-4 | [2] |

Chemical Properties and Reactivity

As an α,β-unsaturated ketone, the chemical reactivity of this compound is characterized by the conjugated system of the double bond and the carbonyl group. This arrangement leads to two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition).

The general reactivity patterns for α,β-unsaturated ketones include:

-

Nucleophilic Addition: The conjugated system allows for both direct addition to the carbonyl group and conjugate addition to the β-carbon. The type of addition that predominates depends on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates) and thiols, typically favor 1,4-addition.

-

Electrophilic Addition: The double bond can undergo electrophilic addition, although it is generally less reactive than a simple alkene due to the electron-withdrawing effect of the carbonyl group.

-

Reactions at the α-carbon: The α-protons are acidic and can be removed by a strong base to form an enolate, which can then participate in various reactions, such as alkylation.

Specific stability and hazardous reactivity data for this compound are not well-documented in publicly available sources. As with many organic ketones, it should be handled with appropriate laboratory precautions, avoiding strong oxidizing and reducing agents.

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common and effective method for the synthesis of α,β-unsaturated ketones like this compound is the aldol condensation. This reaction involves the base-catalyzed reaction between a ketone (cyclopentanone) and an aldehyde (valeraldehyde), followed by a dehydration step.

A study on the cross-aldol condensation of valeraldehyde with cyclopentanone investigated the use of heterogeneous metal-modified oxide catalysts.[3] The highest yield of the desired product, this compound (66%), was achieved using an FeO–MgO catalyst prepared by the deposition precipitation method.[3]

General Experimental Protocol (Adapted from literature on aldol condensations):

-

Catalyst Preparation (FeO–MgO by deposition precipitation): An aqueous solution of ferric nitrate is used. The pH is adjusted to 10 with an ammonium hydroxide solution, and the synthesis is carried out for 24 hours. The resulting solid is dried at 100 °C for 7 hours and then calcined in a muffle furnace.[3]

-

Reaction Setup: The aldol condensation is performed in a batch reactor under atmospheric pressure.

-

Reagents: Cyclopentanone is used as both a solvent and a reactant, and valeraldehyde is the other reactant. The prepared FeO–MgO catalyst is added to the reaction mixture.

-

Reaction Conditions: The reaction is carried out at a temperature of 130 °C.[3]

-

Reaction Progression: The reaction mixture is stirred at the specified temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants and the yield of the product.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The excess cyclopentanone can be removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the pure this compound.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of cyclopentenone-containing compounds has been investigated for various biological activities, no dedicated studies on this particular molecule were found.

Mandatory Visualization

As no specific signaling pathways or detailed experimental workflows beyond the synthesis were available, the following diagram illustrates a generalized experimental workflow for the synthesis of this compound via aldol condensation.

Caption: A generalized workflow for the synthesis of this compound.

References

2-Pentylidenecyclopentan-1-one: A Technical Guide to its Discovery, Occurrence, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylidenecyclopentan-1-one is a cyclopentenone derivative of interest for its potential applications in fragrance and medicinal chemistry. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural occurrence, and synthetic methodologies. While its presence in natural sources like jasmine essential oil has been anecdotally suggested, concrete analytical evidence remains elusive in the reviewed literature. This document details synthetic approaches, primarily through aldol condensation, and collates the available, albeit limited, information on the biological activities of related cyclopentenone compounds, which are known to interact with key inflammatory signaling pathways. All quantitative data is presented in structured tables, and experimental workflows are visually represented to facilitate understanding.

Discovery and Natural Occurrence

The discovery of this compound is primarily linked to synthetic organic chemistry rather than isolation from natural sources. While cyclopentenone moieties are found in various natural products, including jasmonates in plants, the specific molecule of this compound is not consistently reported as a significant constituent of essential oils.

Numerous studies have analyzed the chemical composition of essential oils from various Jasminum species, such as Jasminum sambac and Jasminum grandiflorum, which are renowned for their fragrance. These analyses, conducted using techniques like gas chromatography-mass spectrometry (GC-MS) and headspace analysis, have identified a multitude of volatile compounds, including benzyl acetate, linalool, and jasmone, as major components.[1][2] However, a thorough review of the available literature did not yield conclusive evidence of this compound as a naturally occurring compound in these or other essential oils. It is plausible that it exists as a trace component, below the detection limits of some analytical methods, or that its presence is highly dependent on the specific chemotype, geographical location, and extraction method.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively documented in publicly available literature. The following table summarizes the known properties of the parent compound, 2-cyclopenten-1-one, for reference.

| Property | Value (for 2-Cyclopenten-1-one) | Reference |

| Molecular Formula | C₅H₆O | [3] |

| Molecular Weight | 82.10 g/mol | [3] |

| CAS Number | 930-30-3 | [3] |

Synthesis of this compound

The primary synthetic route to this compound and its derivatives is the aldol condensation reaction. This reaction involves the base- or acid-catalyzed reaction between a ketone (cyclopentanone) and an aldehyde (valeraldehyde).

Aldol Condensation

The aldol condensation provides a direct and efficient method for the formation of the α,β-unsaturated ketone structure of this compound. The general mechanism involves the formation of an enolate from cyclopentanone, which then acts as a nucleophile, attacking the carbonyl carbon of valeraldehyde. The subsequent dehydration of the aldol adduct yields the final product.

One study reported the synthesis of 2-pentylidenecyclopentanone with a yield of 66% using a FeO–MgO catalyst prepared by the deposition precipitation method.[4]

Experimental Protocol: Aldol Condensation (General Procedure)

-

Reaction Setup: A solution of the ketone (e.g., cyclopentanone) and the aldehyde (e.g., valeraldehyde) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: A base catalyst, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture. The catalyst is often added portion-wise or as a solution to control the reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is typically neutralized with an acid. The product is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation to afford the pure this compound.

Logical Workflow for Aldol Condensation

References

An In-depth Technical Guide to CAS Number 16424-35-4: Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety data, and potential biological activity of the chemical compound with CAS number 16424-35-4, identified as 2-pentylidenecyclopentan-1-one. This document is intended to serve as a valuable resource for professionals in research, and drug development who may be working with or investigating this molecule.

Chemical Identity and Physicochemical Properties

This compound is an α,β-unsaturated ketone. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16424-35-4 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Boiling Point | 92-94 °C |

| Synonyms | (E)-2-pentylidenecyclopentan-1-one, Pentylidene-2-cyclopentanone |

Spectroscopic data for this compound is available, including 13C NMR, Vapor Phase IR, and Mass Spectrometry (GC), which can be used for structural confirmation.

Synthesis

The primary method for the synthesis of this compound and related α,β-unsaturated ketones is the Aldol Condensation.

Experimental Protocol: Aldol Condensation for the Synthesis of this compound

This protocol is a general representation of the Aldol condensation reaction for the synthesis of this compound.

Materials:

-

Cyclopentanone

-

Valeraldehyde (Pentanal)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of cyclopentanone in ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

An aqueous solution of sodium hydroxide is added dropwise to the stirred solution at room temperature.

-

Valeraldehyde is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period, and the progress is monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl).

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or distillation.

Safety and Toxicology

Based on a comprehensive toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones used as fragrance ingredients, this compound exhibits a low order of acute toxicity.[1]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result |

| Acute Oral Toxicity | Low order of toxicity. Specific LD50 data not available. |

| Acute Dermal Toxicity | Low order of toxicity. Specific LD50 data not available. |

| Skin Irritation | Can cause irritation when applied undiluted under occlusive conditions.[1] |

| Skin Sensitization | Weak sensitizer.[1] |

| Mutagenicity/Genotoxicity | No mutagenic or genotoxic activity observed in bacterial and mammalian cell line assays.[1] |

| Developmental Toxicity | No developmental toxicity observed.[1] |

Experimental Protocols for Toxicity Testing

Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for toxicological assessment.

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Typically rats (e.g., Sprague-Dawley strain).

-

Groups: At least 3 dose groups and a control group, with a minimum of 5 animals of a single sex per group.

-

Administration: The test substance is administered by gavage in a single dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.

Objective: To determine the acute dermal toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Typically rats or rabbits.

-

Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

-

Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.

-

Exposure: The exposure period is 24 hours.

-

Observation Period: Animals are observed for mortality, clinical signs, and skin reactions for 14 days.

-

Necropsy: A gross necropsy is performed on all animals.

Objective: To determine the potential of a substance to induce skin sensitization in humans.

Methodology:

-

Panelists: A panel of human volunteers (typically 50-200) is recruited.

-

Induction Phase: The test material is applied to the same site on the skin (e.g., the back) under an occlusive or semi-occlusive patch for nine 24-hour periods over 3 weeks.

-

Rest Phase: A 2-week rest period follows the induction phase, during which no patches are applied.

-

Challenge Phase: A single patch containing the test material is applied to a naive skin site.

-

Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24 and 48 hours after patch removal.

Potential Mechanism of Action and Signaling Pathways

As an α,β-unsaturated ketone, this compound possesses an electrophilic β-carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for its potential biological activity.

Michael Addition

The primary mechanism of interaction for many α,β-unsaturated ketones with biological molecules is through a Michael (or conjugate) addition. In this reaction, a nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the β-carbon of the enone system. This covalent modification can alter the structure and function of the protein, leading to a downstream biological response.

Interaction with Signaling Pathways

The covalent modification of key regulatory proteins can impact various cellular signaling pathways. While specific studies on this compound are limited, the broader class of cyclopentenones has been shown to interact with inflammatory and metabolic signaling pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Some cyclopentenone-containing molecules can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This inhibition can occur through the direct alkylation of critical cysteine residues on proteins within the NF-κB pathway, such as IκB kinase (IKK) or NF-κB subunits themselves. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

-

PPARγ (Peroxisome Proliferator-Activated Receptor gamma) Pathway: Certain cyclopentenone prostaglandins are known to be ligands for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and the regulation of inflammation. Activation of PPARγ can lead to the transrepression of pro-inflammatory genes.

Conclusion

This compound (CAS 16424-35-4) is a well-characterized α,β-unsaturated ketone with established physicochemical properties and synthesis routes. Toxicological data indicate a low level of acute toxicity and a weak potential for skin sensitization. Its biological activity is likely mediated through Michael addition to cellular nucleophiles, potentially impacting inflammatory and metabolic signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and developers, highlighting the importance of standardized protocols for its synthesis and safety assessment. Further research into its specific molecular targets and signaling pathway interactions would be beneficial for a more complete understanding of its biological effects.

References

Technical Guide: Physicochemical Properties of 2-Pentylidenecyclopentan-1-one

This document provides a concise overview of the key physicochemical properties of 2-Pentylidenecyclopentan-1-one, a compound of interest in various chemical research and development sectors. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Molecular Identity and Weight

This compound is a cyclic ketone derivative. Its fundamental molecular characteristics are summarized in the table below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Source |

| Molecular Formula | C10H16O | [1][2][3] |

| Molar Mass | 152.23 g/mol | [2] |

| Molecular Weight | 152.236 g/mol | [3] |

Note: Minor variations in molecular weight may be reported due to differences in isotopic abundance considerations in calculation methods.

Logical Relationship of Molecular Properties

The molecular formula of a compound directly determines its molecular weight. The relationship is foundational to stoichiometry and all quantitative chemical analyses. The diagram below illustrates this simple but critical dependency.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

The Rising Therapeutic Potential of Cyclopentanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanone scaffold, a five-membered cyclic ketone, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise in the development of novel therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current state of research into the biological activities of cyclopentanone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this exciting field.

Anticancer Activity

Cyclopentanone derivatives, particularly diarylidenecyclopentanones, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor and interacting with cellular nucleophiles like glutathione and cysteine residues in proteins, thereby disrupting cellular redox balance and inducing apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected cyclopentanone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-bis(4-hydroxybenzylidene)cyclopentanone | HeLa | 0.656 | [1] |

| 2,5-bis(4-chlorobenzylidene)cyclopentanone | HeLa | 5.376 | [1] |

| Diarylidenecyclopentanone (Io) | HeLa | 8.73 ± 0.06 | [2] |

| Diarylidenecyclopentanone (It) | HeLa | 12.55 ± 0.31 | [2] |

| Diarylidenecyclopentanone (Iu) | HeLa | 11.47 ± 0.15 | [2] |

Experimental Protocols for Anticancer Activity Assessment

HeLa cells, a human cervical cancer cell line, are commonly used to evaluate the anticancer potential of novel compounds.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculture: When cells reach 80-90% confluency, they are passaged. The medium is aspirated, and the cells are washed with sterile 1x Phosphate-Buffered Saline (PBS). Trypsin-EDTA (1-2 mL) is added to detach the cells. The trypsin is neutralized with complete growth medium, and the cell suspension is transferred to new culture flasks at a recommended split ratio of 1:2 to 1:6.[4]

The MTT and WST-1 assays are colorimetric methods used to assess cell viability and cytotoxicity. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cyclopentanone derivatives and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Add different concentrations of the test compounds to the wells.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.

Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs), a class of cyclopentanone derivatives, are potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected cyclopentanone derivatives.

| Compound/Derivative | Assay | Activity | Reference |

| Diarylidenecyclopentanone (Is) | PGE2 Production Inhibition | 93.67% | [2] |

| Diarylidenecyclohexanone (Ic) | PGE2 Production Inhibition (IC50) | 6.7 ± 0.19 µM | [9] |

| Diarylidenecyclohexanone (Ie) | 5-LOX Inhibition (IC50) | 1.4 ± 0.1 µM | [9] |

| Diarylidenecyclohexanone (Ig) | 5-LOX Inhibition (IC50) | 1.5 ± 0.13 µM | [9] |

| Diarylidenecyclopentanone (IIc) | 5-LOX Inhibition (IC50) | 1.8 ± 0.12 µM | [2] |

| Diarylidenecyclopentanone (IIc) | COX-2/mPGES1 Inhibition (IC50) | 7.5 ± 0.4 µM | [2] |

| 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone (b) | NO Production Inhibition | 71.83% | [10] |

| 2,5-bis-(4-hydroxy-3-methoxybenzylidene)-cyclopentanone (c) | NO Production Inhibition | 74.36% | [10] |

Experimental Protocols for Anti-inflammatory Activity Assessment

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[11][12]

-

Animal Model: Wistar rats are typically used.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's right hind paw.

-

Compound Administration: The test compound is administered, usually intraperitoneally, 30 minutes to 1 hour before the carrageenan injection.

-

Measurement of Edema: The paw volume or thickness is measured at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[13][14]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 10 ng/mL of Lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation.[7]

Antimicrobial Activity

Cyclopentanone derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table lists the Minimum Inhibitory Concentration (MIC) values of selected cyclopentanone derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidine 1a | Escherichia coli | 50 | [15] |

| Spiropyrrolidine 1b | Escherichia coli | 50 | [15] |

| Spiropyrrolidine 1d | Escherichia coli | 50 | [15] |

| Spiropyrrolidine 1b | Pseudomonas aeruginosa | 50 | [15] |

| Spiropyrrolidine 1b | Bacillus subtilis | 50 | [15] |

| Spiropyrrolidine 1b | Staphylococcus aureus | 50 | [15] |

| 2-Octylcyclopentanone | Candida albicans | 7.80 | [16] |

| 2-Octylcyclopentanone | MRSA | 25 | [16] |

| Oxime ether 20 | MRSA | 0.976 | [17] |

| Oxime ether 20 | VRE | 3.91 | [17] |

| Premethylenomycin C lactone 5 | Staphylococcus aureus DSM 21979 | 1 | [18] |

| Premethylenomycin C lactone 5 | Enterococcus faecium U0317 | 2 | [18] |

Experimental Protocols for Antimicrobial Activity Assessment

This method is a widely used technique to screen for the antimicrobial activity of compounds.[17][19]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]

-

Preparation of Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plate is incubated under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

Certain cyclopentanone derivatives, particularly cyclopentenone prostaglandins and nucleoside analogs, have shown promising antiviral activity against a variety of viruses. Their mechanisms of action can include the inhibition of viral replication and protein synthesis.[13][15]

Quantitative Antiviral Activity Data

The following table summarizes the 50% effective concentration (EC50) values of selected cyclopentanone derivatives against various viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Cyclopentyl nucleoside phosphonate 23 | VZV (TK+) | 5.35 | [8] |

| Cyclopentyl nucleoside phosphonate 23 | VZV (TK-) | 8.83 | [8] |

| RWJ-270201 | Influenza A (H1N1) | 0.06 - 0.22 | |

| Isoquinolone derivative 21 | Influenza A (PR8) | 9.9 | [14] |

| Isoquinolone derivative 21 | Influenza A (HK) | 18.5 | [14] |

| Gemcitabine derivative 2h | SARS-CoV-2 | 0.46 |

Experimental Workflow for Antiviral Activity Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of poliovirus replication by prostaglandins A and J in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 20. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Ascending Trajectory of 2-Alkylidenecyclopentanones: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential

For Immediate Release

In the dynamic landscape of medicinal chemistry and drug discovery, the structural motif of 2-alkylidenecyclopentanone has emerged as a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and potential signaling pathways associated with this versatile class of compounds, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Strategies: Palladium-Catalyzed Pathways

The construction of the 2-alkylidenecyclopentanone core is predominantly achieved through sophisticated palladium-catalyzed cross-coupling reactions. A notable and efficient method involves the reaction of 1-(1-alkynyl)cyclobutanols with aryl or vinylic halides. This process, catalyzed by a palladium(0) complex, proceeds through a cascade of oxidative addition, carbopalladation, a novel ring expansion of the resulting palladiacycle, and subsequent reductive elimination to yield the desired 2-alkylidenecyclopentanone with high stereoselectivity.

Table 1: Optimized Conditions for Palladium-Catalyzed Synthesis of 2-Alkylidenecyclopentanones

| Parameter | Condition |

| Catalyst | 10 mol % Pd(OAc)₂ |

| Ligand | 20 mol % PPh₃ |

| Base | 2 equiv. of diisopropylethylamine |

| Solvent | DMF |

| Additives | 2 equiv. of n-Bu₄NCl |

| Reactants | 2 equiv. of aryl or vinylic iodide |

| Temperature | 80 °C |

| Time | 12 h |

Biological Significance: Potent Anti-Cancer Activity

A significant body of research has highlighted the potent cytotoxic and anti-cancer properties of 2-alkylidenecyclopentanone derivatives. Notably, a series of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides has demonstrated significant activity against various human cancer cell lines. The mechanism of action for these compounds is believed to involve the strategic placement of a masked α-methylenecyclopentanone moiety, a structural feature present in numerous natural products with cytotoxic or anti-cancer activities.

The anti-cancer potency of these derivatives is influenced by the nature of the alkylaminomethyl group, with dimethylaminomethyl analogs often exhibiting superior activity compared to those bearing morpholino-, pyrrolidino-, or piperidino-methyl groups. Interestingly, variations in the alkylidene moiety (from C3 to C9) have shown a lesser impact on the overall anti-cancer potency.

Table 2: Cytotoxicity of Selected 2-Alkylaminomethyl-5-(E)-alkylidene Cyclopentanone Hydrochlorides

| Compound | Alkylidene Moiety | Aminomethyl Group | Mean GI₅₀ (μM) against NCI-60 Cell Line Panel |

| 2a | Propylidene | Dimethylaminomethyl | 1.5 |

| 2b | Butylidene | Dimethylaminomethyl | 1.2 |

| 2c | Pentylidene | Dimethylaminomethyl | 1.8 |

| 2d | Propylidene | Morpholinomethyl | 3.2 |

| 2e | Butylidene | Pyrrolidinomethyl | 2.5 |

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Data is representative and compiled from various studies.

Unraveling the Mechanism of Action: Thiol Reactivity and Apoptosis Induction

The cytotoxic effects of 2-alkylidenecyclopentanones are intrinsically linked to their chemical reactivity, particularly towards biological nucleophiles. The α,β-unsaturated ketone functionality within the cyclopentanone ring acts as a Michael acceptor, readily reacting with thiol-containing molecules such as the tripeptide glutathione (GSH). This interaction can disrupt cellular redox balance and inhibit the function of critical enzymes, including glutathione S-transferase pi (GSTpi), which is often overexpressed in cancer cells and contributes to drug resistance.

Furthermore, these compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. The initiation of apoptosis is a key mechanism for the elimination of malignant cells and a desirable characteristic for anti-cancer agents.

Signaling Pathways Implicated in 2-Alkylidenecyclopentanone-Induced Cytotoxicity

While the precise signaling cascades are still under active investigation, current evidence suggests that 2-alkylidenecyclopentanones may exert their pro-apoptotic effects through the modulation of key signaling pathways, including the mitochondrial pathway of apoptosis.

Caption: Proposed mechanism of 2-alkylidenecyclopentanone-induced apoptosis.

This proposed pathway highlights the initial interaction with cellular thiols, leading to downstream activation of the mitochondrial apoptotic cascade. Further research is necessary to fully elucidate the specific protein interactions and signaling nodes involved.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Alkylidenecyclopentanones

To a solution of the 1-(1-alkynyl)cyclobutanol (1.0 mmol) in DMF (5 mL) is added the aryl or vinylic iodide (2.0 mmol), diisopropylethylamine (2.0 mmol), n-Bu₄NCl (2.0 mmol), PPh₃ (0.2 mmol), and Pd(OAc)₂ (0.1 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-alkylidenecyclopentanone.

Cell Viability Assay

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Cell viability is assessed using the sulforhodamine B (SRB) assay. The absorbance is read at 515 nm, and the GI₅₀ values are calculated from dose-response curves.

Future Directions

The compelling biological activities of 2-alkylidenecyclopentanones warrant further investigation. Future research efforts should focus on the synthesis of diverse libraries of these compounds to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to identify the specific cellular targets and signaling pathways modulated by these promising therapeutic candidates. The development of more potent and selective analogs holds the potential to translate the therapeutic promise of this chemical scaffold into novel treatments for cancer and other diseases.

A Technical Guide to 2-Pentylidenecyclopentan-1-one for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Cyclopentanone Derivative

This technical guide provides a comprehensive overview of 2-Pentylidenecyclopentan-1-one (CAS No. 16424-35-4), a cyclopentanone derivative with potential applications in chemical synthesis and as a structural motif in biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, material specifications, synthesis protocols, and potential biological relevance.

Commercial Availability and Supplier Specifications

This compound is available from various commercial chemical suppliers, primarily catering to the research and development market. The compound is typically offered in research-grade purities. While a comprehensive certificate of analysis should be obtained directly from the supplier, the following table summarizes typical product specifications advertised by various suppliers.

| Supplier | Purity | Available Quantities | Form |

| Shaanxi Dideu New Materials Co. Ltd | ≥98.0% | 1 kg, 10000 kg | Liquid |

| Unipharm pharmaceutical industry Co., Ltd. | ≥97% | 1 kg, 5 kg | Solid |

| Henan Kanbei Chemical Co., Ltd. | ≥99% | Custom | Powder |

| Win-Win chemical Co.Ltd. | Custom | Custom | Not Specified |

| BLD Pharm | Not Specified | Inquire | Liquid |

Note: The physical form (liquid, solid, or powder) may vary depending on the purity and any residual solvents. It is crucial to consult the supplier's safety data sheet (SDS) for detailed handling and storage information.

Physicochemical Properties

| Property | Value |

| CAS Number | 16424-35-4 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Boiling Point | 92-93 °C at 2 Torr |

| Density | 1.001 ± 0.06 g/cm³ (Predicted) |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common and efficient method for the synthesis of this compound is the Aldol condensation between cyclopentanone and valeraldehyde.[1][2][3][4][5] This reaction can be catalyzed by either a base or an acid. A detailed protocol using a solid base catalyst is described below.

Materials:

-

Cyclopentanone

-

Valeraldehyde (Pentanal)

-

Calcined Hydrotalcite (Mg/Al = 3:1) or another suitable solid base catalyst

-

Toluene (or other suitable solvent)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Absolute Ethanol (for catalyst regeneration)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: If using hydrotalcite, it should be calcined at high temperatures (e.g., 450-773 K) to activate its basic sites.[2][3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add cyclopentanone and the activated catalyst.

-

Addition of Valeraldehyde: Slowly add valeraldehyde to the reaction mixture at a controlled temperature (e.g., 30-80 °C) with vigorous stirring.[2][6] The molar ratio of cyclopentanone to valeraldehyde is typically kept high (e.g., 2.5:1) to favor the cross-condensation product.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

-

The filtrate is then washed with a saturated NaCl solution to remove any remaining water-soluble impurities.

-

The organic layer is separated and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain this compound with high purity.[6][7]

-

Catalyst Regeneration: The solid catalyst can often be regenerated by washing with a solvent like absolute ethanol and then reactivating by heating.[6][7]

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. d-nb.info [d-nb.info]

- 5. research.abo.fi [research.abo.fi]

- 6. CN102001925A - Production method of 2-pentylidene cyclopentanone - Google Patents [patents.google.com]

- 7. CN102001925B - Production method of 2-pentylidene cyclopentanone - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 2-Pentylidenecyclopentan-1-one via Aldol Condensation

Abstract

This application note provides a detailed protocol for the synthesis of 2-pentylidenecyclopentan-1-one, a valuable intermediate in the fragrance, flavor, and pharmaceutical industries.[1][2] The synthesis is achieved through a base-catalyzed aldol condensation of cyclopentanone and valeraldehyde. This document outlines the reaction mechanism, detailed experimental procedures, and purification methods. Quantitative data from various catalytic systems are summarized for comparison, and visual diagrams of the reaction workflow and mechanism are provided to aid researchers.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3][4] It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone.[5][6] The synthesis of this compound is a classic example of a crossed aldol condensation, where cyclopentanone acts as the enolizable ketone and valeraldehyde serves as the electrophilic aldehyde partner.[7][8] The resulting α,β-unsaturated ketone is a key building block for more complex molecules.

Reaction Mechanism and Workflow

The base-catalyzed aldol condensation of cyclopentanone with valeraldehyde proceeds through a well-established mechanism. Initially, a base abstracts an acidic α-hydrogen from cyclopentanone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of valeraldehyde to form a β-hydroxy ketone intermediate. Subsequent dehydration, often facilitated by heat, leads to the formation of the final product, this compound.

Diagram of the Experimental Workflow

Caption: A logical workflow for the synthesis of this compound.

Diagram of the Reaction Mechanism

Caption: The base-catalyzed aldol condensation mechanism.

Experimental Protocols

The following protocols are generalized procedures based on common laboratory practices for aldol condensations.[9][10] Researchers should adapt these protocols based on the specific catalyst and scale of the reaction.

3.1. General Homogeneous Base-Catalyzed Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone and 95% ethanol.[9]

-

Reagent Addition: While stirring, add valeraldehyde to the mixture. Subsequently, slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating may be required to drive the reaction to completion.[9]

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. Neutralize the base with a dilute acid (e.g., acetic acid). The crude product may precipitate out of the solution.[5]

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove impurities.[10]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, or by distillation under reduced pressure.[9][11]

3.2. Heterogeneous Catalyst Protocol

-

Catalyst Preparation: Some heterogeneous catalysts, like modified metal oxides or hydrotalcites, may require pre-treatment such as calcination.[7][12]

-

Reaction Setup: In a batch reactor or a round-bottom flask equipped for heating and stirring, add cyclopentanone (which can also act as the solvent), valeraldehyde, and the solid catalyst.[7]

-

Reaction: Heat the mixture to the desired temperature (e.g., 130°C) under an inert atmosphere (e.g., argon).[7]

-

Catalyst Removal: After the reaction, cool the mixture and separate the catalyst by filtration.

-

Product Isolation and Purification: The filtrate, containing the product, is then purified. This typically involves washing with a saturated NaCl solution, drying the organic layer with an anhydrous salt like Na₂SO₄, and then separating the product from the remaining reactants and solvent by distillation, often under reduced pressure.[11]

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis of this compound. The following table summarizes quantitative data from various studies.

| Catalyst | Molar Ratio (Cyclopentanone:Valeraldehyde) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| FeO–MgO | - | 130 | - | 66 | [1] |

| Hydrotalcite | 5:1 | 80 | 11 | 90 | [1] |

| Potassium Fluoride/Alumina | - | 30 | 3 | High (unspecified) | [13] |

| CeO₂–MgO | - | 130 | - | - | [7] |

| FeO–CaO | - | 130 | - | - | [7] |

Note: Dashes indicate that the specific data point was not provided in the cited source.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.[3][10]

-

Organic solvents are flammable; avoid open flames.

Conclusion

The aldol condensation of cyclopentanone and valeraldehyde is an efficient method for the synthesis of this compound. The choice between a homogeneous or heterogeneous catalyst system will depend on the desired reaction conditions, scale, and considerations for catalyst separation and reuse. The protocols and data presented in this application note provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. magritek.com [magritek.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. amherst.edu [amherst.edu]

- 6. scribd.com [scribd.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. webassign.net [webassign.net]

- 11. CN102001925B - Production method of 2-pentylidene cyclopentanone - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. CN102001925A - Production method of 2-pentylidene cyclopentanone - Google Patents [patents.google.com]

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Pentylidenecyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of the valuable chiral building block, 2-pentylidenecyclopentan-1-one. The described two-step methodology leverages a copper-catalyzed asymmetric conjugate addition followed by a Horner-Wadsworth-Emmons olefination to achieve high enantioselectivity and yield. This chiral ketone is a key intermediate in the synthesis of various biologically active molecules and natural products.

Overview of the Synthetic Strategy

The synthesis commences with the enantioselective conjugate addition of a pentyl group to cyclopentenone. This key step establishes the chirality of the final product. The reaction is catalyzed by a copper(I) complex with a chiral ferrocenyl-based diphosphine ligand, which has demonstrated high efficiency in inducing asymmetry in similar transformations[1][2][3][4]. The resulting chiral 2-pentylcyclopentan-1-one is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction to introduce the exocyclic double bond, yielding the target compound with predominantly E-selectivity[5][6][7][8].

Data Presentation

Table 1: Asymmetric Conjugate Addition of Pentylmagnesium Bromide to Cyclopentenone

| Entry | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R,S)-Josiphos | Et₂O | -20 | 2 | 92 | 95 |

| 2 | (S,R)-TaniaPhos | Toluene | -20 | 2 | 89 | 93 |

| 3 | (R)-BINAP | THF | -40 | 4 | 85 | 90 |

Data are representative and compiled from literature on similar reactions. Actual results may vary.

Table 2: Horner-Wadsworth-Emmons Olefination of 2-Pentylcyclopentan-1-one

| Entry | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Triethyl phosphonoacetate | NaH | THF | 25 | 3 | 88 | >95:5 |

| 2 | Trimethyl phosphonoacetate | KHMDS | Toluene | 0 | 2 | 91 | >95:5 |

| 3 | Diethyl (cyanomethyl)phosphonate | LiHMDS | THF | -78 to 25 | 4 | 85 | >95:5 |

Data are representative and based on established HWE reaction principles.

Experimental Protocols

Step 1: Asymmetric Conjugate Addition of Pentylmagnesium Bromide to Cyclopentenone

This protocol describes the synthesis of chiral (R)-2-pentylcyclopentan-1-one using a copper/(R,S)-Josiphos catalyst system.

Materials:

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-Josiphos)

-

Cyclopentenone

-

Pentylmagnesium bromide (1.0 M in Et₂O)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5.8 mg, 0.028 mmol) and (R,S)-Josiphos (15.5 mg, 0.028 mmol).

-

Add anhydrous Et₂O (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the reaction mixture to -20 °C in a cryocooler.

-

Add cyclopentenone (0.20 mL, 2.34 mmol) to the catalyst solution.

-

Slowly add pentylmagnesium bromide (2.8 mL of a 1.0 M solution in Et₂O, 2.8 mmol) dropwise over 15 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford (R)-2-pentylcyclopentan-1-one as a colorless oil.

Step 2: Horner-Wadsworth-Emmons Olefination of (R)-2-Pentylcyclopentan-1-one

This protocol describes the synthesis of (R,E)-2-pentylidenecyclopentan-1-one.

Materials:

-

(R)-2-Pentylcyclopentan-1-one

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry three-necked flask under an argon atmosphere, add sodium hydride (106 mg of a 60% dispersion, 2.65 mmol) and wash with anhydrous hexanes (2 x 5 mL) to remove the mineral oil.

-

Add anhydrous THF (10 mL) and cool the suspension to 0 °C.

-

Slowly add triethyl phosphonoacetate (0.52 mL, 2.65 mmol) dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of (R)-2-pentylcyclopentan-1-one (324 mg, 2.10 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to afford (R,E)-2-pentylidenecyclopentan-1-one as a colorless oil.

Visualizations

Caption: Workflow for the asymmetric synthesis of chiral this compound.

Caption: Simplified mechanistic pathway for the two-step synthesis.

References

- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: 2-Pentylidenecyclopentan-1-one in Fragrance Formulation

Abstract: This document provides detailed application notes and experimental protocols for the use of 2-Pentylidenecyclopentan-1-one as a fragrance ingredient. It is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development. The content covers the synthesis, olfactory properties, formulation guidelines, and stability of this compound, along with standardized methods for its evaluation.

Introduction

This compound is a cyclic ketone with potential applications in the fragrance industry. Its molecular structure, characterized by an α,β-unsaturated ketone within a five-membered ring and a pentylidene side chain, suggests a profile with floral and green notes. This document outlines the key characteristics and application methodologies for this compound in fragrance formulations.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of structurally related compounds can provide valuable insights.

| Property | Value (Estimated or from Analogs) | Data Source |

| Molecular Formula | C₁₀H₁₆O | - |

| Molecular Weight | 152.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy |

| Odor Profile | Floral, Green, Herbaceous | Analogy |

| Boiling Point | Not available | - |

| Solubility | Soluble in ethanol and fragrance oils | General for fragrance ketones |

Olfactory Profile and Application

Based on the olfactory data of structurally similar molecules, this compound is anticipated to impart fresh, floral, and green notes to a fragrance composition. Its character is likely to be reminiscent of jasmine and other white flowers, with a potential for herbaceous or fruity undertones.

Recommended Applications:

-